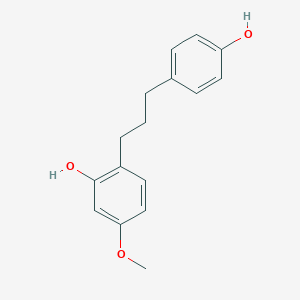

Broussonin A

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNVBURPCQDLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317996 | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73731-87-0 | |

| Record name | Broussonin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73731-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broussonin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broussonin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44SF3SS9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Characterization Methodologies for Broussonin a

Extraction Techniques from Plant Sources

The initial step in isolating Broussonin A involves extracting it from plant materials, primarily from species within the Broussonetia genus. Both classical and advanced extraction techniques are employed to maximize yield and purity.

Classical solvent extraction remains a fundamental approach for isolating phytochemicals like this compound. This method leverages the differential solubility of compounds in various solvents. For this compound, a common procedure involves an initial ethanolic extraction of the plant material. The resulting ethanolic extract is then subjected to liquid-liquid partitioning with less polar solvents. For instance, this compound has been isolated from an ethyl acetate (B1210297) fraction, which was obtained by partitioning an ethanolic extract of Broussonetia kazinoki nih.gov.

Another documented approach involves suspending a concentrated extract of Broussonetia papyrifera in 90% methanol (B129727), followed by partitioning with petroleum ether. The aqueous methanol extract is subsequently concentrated, suspended in water, and then partitioned with ethyl acetate to yield an ethyl acetate-soluble extract chem960.com. Similarly, the air-dried root bark of Broussonetia kazinoki has been extracted with ethanol, and the extract was suspended in water before successive partitioning with solvents such as n-hexane, ethyl acetate, chloroform (B151607), and butanol. The ethyl acetate soluble layer was then further processed metabolomicsworkbench.org. Leaves of B. papyrifera have also been extracted with methanol, followed by partitioning with chloroform and n-butanol nih.gov. These multi-step partitioning strategies are crucial for crude separation based on polarity.

Beyond classical methods, advanced extraction technologies offer improved efficiency, reduced solvent consumption, and enhanced selectivity. While specific applications for this compound using these advanced methods are not extensively detailed in the provided data, these techniques are generally applied in phytochemical research for compounds from the Broussonetia genus. Examples include ultrasound-assisted extraction and supercritical carbon dioxide (CO2) extraction molport.com. Ultrasound-assisted methods, for instance, have been utilized for extracting flavonoids from B. papyrifera, demonstrating efficient extraction and shorter processing times. These technologies represent a shift towards more environmentally friendly and efficient isolation processes.

Chromatographic Strategies for this compound Isolation and Purification

Following initial extraction, chromatographic techniques are indispensable for isolating and purifying this compound from complex mixtures.

Preparative chromatography techniques are employed to separate and collect larger quantities of the target compound. Silica (B1680970) gel column chromatography is a widely used method. For this compound, the ethyl acetate soluble layer obtained from B. kazinoki extract has been subjected to silica gel column chromatography, employing a gradient elution system with n-hexane/acetone metabolomicsworkbench.org. Further purification steps often involve reversed-phase chromatography, such as using an RP-C18 column with a methanol/water gradient metabolomicsworkbench.org.

Another preparative technique reported for isolating this compound from Broussonetia papyrifera involves subjecting an impure fraction to preparative Thin Layer Chromatography (TLC) using a chloroform-methanol solvent system chem960.com. Additionally, TSK-gel Toyopearl HW 40F chromatography with a water-methanol gradient has been used for further purification of fractions containing this compound chem960.com. These methods allow for the separation of this compound from co-eluting compounds based on differences in their affinity for the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for assessing the purity of isolated compounds like this compound. HPLC analysis of this compound (and Broussonin B) has been performed using an Agilent 1200 series system equipped with a Kromasil® C18 column (250 × 4.6 mm I.D., 5 µm particle size) nih.gov. A stepwise gradient elution of methanol-0.05% trifluoroacetic acid in water (ranging from 20% to 100% methanol) at a flow rate of 1 mL/min was utilized nih.gov. This method demonstrated that the purity of this compound obtained was greater than 98% nih.gov.

Purity assessment by HPLC often involves calculating the percentage of the peak area of the target compound relative to the total area of all peaks, assuming similar extinction coefficients for all compounds at the detection wavelength. Diode-Array Detector (DAD or PDA) based HPLC systems are also commonly used for peak purity determination, where spectral data slices across a peak are compared to reveal co-eluting impurities. HPLC-Mass Spectrometry (HPLC-MS) is an advanced technique that combines the separation power of HPLC with the molecular mass determination capability of MS, providing robust purity assessment and molecular mass confirmation for bioactive compounds.

Advanced Spectroscopic and Chiroptical Methods in this compound Structure Elucidation

The definitive identification and structural elucidation of this compound rely heavily on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the molecular structure, including the connectivity and environment of atoms within the molecule. For this compound, both 1H-NMR and 13C-NMR spectra have been recorded, typically on high-field spectrometers such as a Bruker Ascend 700 MHz NMR spectrometer nih.gov. Detailed 1H-NMR data for this compound (700 MHz, CD3OD3) includes characteristic signals such as δ 7.00 (2H, d, J = 8.4 Hz, H-2'', 6'') and δ 6.92 (1H, d, J = 8.4 Hz, H-6') nih.gov. These data provide crucial information about the proton and carbon environments, aiding in the construction of the molecular skeleton.

Mass Spectrometry (MS) is another essential tool, providing information on the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode has been used, yielding a molecular ion peak at m/z 259 [M + H]+ nih.gov. The combination of NMR and MS data is considered fundamental for elucidating the atom composition and connectivity in organic molecules. Infrared (IR) spectroscopy can also be employed to identify functional groups present in the molecule based on their vibrational frequencies.

While specific chiroptical data for this compound were not detailed in the provided search results, chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are broadly applied in natural product chemistry for the structural characterization of chiral systems and the determination of absolute configuration. Given that this compound is a complex organic molecule, if it possesses chiral centers, chiroptical methods would be critical for its complete stereochemical assignment. These techniques measure the differential absorption of left and right circularly polarized light, providing insights into the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including natural products like this compound. It provides detailed information about the connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For this compound, ¹H- and ¹³C-NMR spectra are recorded to identify different types of protons and carbons and their chemical environments. nih.gov The chemical shifts (δ) in NMR spectra are highly sensitive to the electronic environment of the nuclei, providing clues about functional groups and aromatic systems. Coupling constants (J values) reveal the number of neighboring nuclei and their spatial relationships, aiding in the assignment of specific protons and carbons to parts of the molecular skeleton.

Beyond one-dimensional (1D) NMR, two-dimensional (2D) NMR experiments are crucial for establishing comprehensive structural assignments. Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide vital connectivity information. COSY and TOCSY reveal proton-proton correlations through bonds, while HSQC correlates protons directly bonded to carbons. HMBC is particularly useful for identifying long-range correlations (typically over two or three bonds) between protons and carbons, allowing for the assembly of the entire molecular framework. The application of these advanced NMR techniques allows researchers to meticulously assign each signal in the spectrum to a specific nucleus in the this compound molecule, thereby confirming its complete structural assignment.

Table 1: Information Obtained from NMR Spectroscopy

| NMR Technique | Information Provided | Application to this compound |

| ¹H NMR | Number and type of protons, chemical environment, coupling patterns | Identification of proton types (e.g., aromatic, aliphatic, hydroxyl), their relative positions, and local electronic shielding/deshielding effects. |

| ¹³C NMR | Number and type of carbon atoms, carbon skeleton information | Determination of the carbon backbone and presence of various carbon functionalities (e.g., sp², sp³ carbons, carbons bearing oxygen). |

| 2D NMR (COSY, TOCSY) | Proton-proton correlations through bonds | Elucidation of spin systems and sequential connectivity of protons within fragments of this compound. |

| 2D NMR (HSQC) | Direct carbon-proton correlations | Assignment of specific protons to their directly bonded carbons, aiding in the initial mapping of the carbon-hydrogen framework. |

| 2D NMR (HMBC) | Long-range carbon-proton correlations (2-3 bonds) | Connecting different molecular fragments and establishing the overall connectivity of the this compound structure, including quaternary carbons. |

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, providing crucial confirmation of its molecular formula. For this compound, spectrometric analysis is performed to obtain its molecular ion peak. nih.gov

High-resolution mass spectrometry (HRMS), such as Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC/TOF-MS), is frequently employed. This technique provides highly accurate mass measurements, often with mass accuracy better than 20 parts per million (ppm) or 0.002%. The precise molecular weight obtained from HRMS allows for the unambiguous determination of the molecular formula by comparing the experimentally observed mass-to-charge ratio (m/z) of the molecular ion with theoretical values. The fragmentation patterns observed in MS/MS (tandem mass spectrometry) experiments can further corroborate the proposed structure by providing information about the substructures present within the molecule. This detailed information is vital for confirming the identity and purity of this compound.

Table 2: Information Obtained from Mass Spectrometry

| MS Technique | Information Provided | Application to this compound |

| ESI-MS (or similar) | Molecular weight (m/z of molecular ion), presence of adducts | Initial determination of the molecular weight of this compound. |

| HRMS (e.g., LC/TOF-MS) | Exact mass, elemental composition | Precise confirmation of this compound's molecular formula based on highly accurate mass measurements. |

| MS/MS (Tandem MS) | Fragmentation pattern, structural subunits | Provides insights into the connectivity and arrangement of atoms by breaking the molecule into characteristic fragments. |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules, which are molecules that are non-superimposable on their mirror images. ECD measures the differential absorption of left- and right-circularly polarized light by a sample as a function of wavelength, specifically in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions.

The ECD spectrum of a chiral compound is a mirror image of its enantiomer, making the sign of the observed Cotton effects (bands in the ECD spectrum) directly related to the absolute configuration. While ECD spectra are sensitive to both molecular conformation and configuration, the primary application in structural characterization is to assign the absolute stereochemistry of a molecule. For this compound, which is a known compound, its absolute configuration has been determined, and ECD plays a significant role in this process.

The determination of absolute configuration often involves comparing the experimental ECD spectrum with theoretically calculated spectra, typically performed using quantum chemical methods like Time-Dependent Density Functional Theory (TDDFT). This computational approach predicts the ECD spectrum for different possible stereoisomers, and the best match between the calculated and experimental spectra allows for the assignment of the absolute configuration. This method is particularly powerful for complex natural products where traditional methods might be challenging.

Table 3: Information Obtained from Electronic Circular Dichroism Spectroscopy

| ECD Application | Information Provided | Application to this compound |

| Experimental ECD Spectrum | Differential absorption of circularly polarized light, Cotton effects (sign and wavelength) | Provides a unique chiroptical fingerprint of this compound. The sign of the Cotton effects is crucial for determining absolute configuration. |

| Comparison with Calculated ECD | Agreement between experimental and theoretical spectra | Confirms the absolute configuration of this compound by matching its experimental ECD spectrum with computationally predicted spectra for various stereoisomers. |

Biosynthetic Pathways and Synthetic Endeavors of Broussonin a

Elucidation of Putative Biosynthetic Precursors and Pathways of Broussonin A

The biosynthesis of natural products, including compounds like this compound, typically involves complex enzymatic reactions starting from primary metabolites. While specific detailed pathways for this compound are not extensively detailed in the provided search results, general principles of secondary metabolite biosynthesis offer a framework. Plant secondary metabolites (SMs) are derived from primary metabolic pathways, with precursors often originating from the Krebs cycle and the shikimate pathway mdpi.com. The shikimate pathway, for instance, is crucial for producing aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, which serve as building blocks for a wide range of secondary metabolites, including phenolics and nitrogen-containing compounds mdpi.com.

Prenylation, a common biosynthetic reaction, plays a significant role in diversifying aromatic natural products like phenylpropanoids, flavonoids, and coumarins. This process involves the coupling of an aromatic moiety, often from the shikimate or polyketide pathway, with an isoprenoid chain derived from the mevalonate (B85504) (MVA) or methyl erythritol (B158007) phosphate (B84403) (MEP) pathway researchgate.net. Given that this compound is a prenylated aromatic compound, it is highly probable that its biosynthesis involves a similar convergence of these pathways.

In general, the initial compounds in the non-MVA pathway, D-glyceraldehyde 3-phosphate and pyruvate, are transformed into 1-deoxy-D-xylulose 5-phosphate (DOXP) by DOXP synthase. DOXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DOXP reductoisomerase, leading to the formation of 4-(cytidine 5'-diphospho)-2-C methyl-D-erythritol (CDP-ME) frontiersin.org. Such pathways are fundamental to the production of isoprenoid units that could be incorporated into this compound.

Chemical Synthesis of this compound Analogues and Derivatives

Chemical synthesis provides a powerful means to access natural products and their derivatives, overcoming limitations of natural extraction and enabling the creation of novel compounds with potentially enhanced properties. Total synthesis involves the laboratory construction of complex organic molecules from simpler chemical compounds through a series of reactions ebsco.com.

While specific multi-step total synthesis routes for this compound are not detailed in the provided search results, the general principles apply. The synthesis of complex natural products often involves working backward from the target molecule (retrosynthetic analysis) to identify simpler starting materials and a logical sequence of reactions ebsco.comyoutube.com. This systematic approach allows for the strategic assembly of the molecular structure.

Strategies for structural modification and diversification of natural products aim to create libraries of diverse compounds, often with improved biological activities nih.gov. One prominent strategy is "diverted total synthesis" (DTS), where a late-stage synthetic intermediate is utilized to access a suite of non-natural complex molecules inspired by a natural product family nih.gov. This approach is often more feasible than direct modification of the natural products themselves, as synthetic scaffolds can be designed for maximal accessibility and functional handles, allowing for broad diversification nih.gov.

The creation of diverse libraries often involves synthesizing a central molecular scaffold from which various modifications can be introduced. This scaffold is strategically chosen to maximize the number of useful functional groups while retaining the core structural framework and potential bioactivity of the natural product family nih.gov. Such strategies enable the exploration of structure-activity relationships and the discovery of novel compounds with desired properties.

Microbial Transformation of this compound and Related Compounds for Bioactive Metabolite Generation

Microbial transformation, also known as microbial biotransformation, is an environmentally friendly and efficient method for generating new or more active derivatives from natural products nih.govnih.govmedcraveonline.com. This process utilizes the metabolic activities of microorganisms, such as bacteria, fungi, yeast, and actinomycetes, or their enzymes, to introduce minor structural modifications to bioactive substrates under mild conditions nih.govmedcraveonline.com. Common enzymatic reactions involved include hydroxylation, oxidation, and glycosylation nih.gov.

Studies have demonstrated the utility of microbial transformation for prenylated aromatic compounds, including those related to this compound. For instance, the microbial transformation of major compounds like kazinol F (a prenylated polyphenol related to broussonins) from Broussonetia kazinoki with Mucor hiemalis resulted in the production of hydroxylated and glucosylated metabolites nih.govnih.gov. These transformations can lead to metabolites with altered or enhanced biological activities, such as improved tyrosinase inhibitory effects nih.gov. For example, kazinol F-4″-O-β-d-glucopyranoside (metabolite 11) exhibited potent tyrosinase inhibitory activity (IC50, 0.71 μM), surpassing its parent compound kazinol F (IC50, 2.12 μM) and kojic acid (a known tyrosinase inhibitor) nih.gov.

The advantages of microbial transformation include high regio- and stereoselectivity, cost-efficiency, and the ability to produce compounds that are challenging to synthesize chemically researchgate.net. It is increasingly recognized as a valuable tool in green chemistry for preparing pharmaceutical products and other chemicals medcraveonline.comresearchgate.net.

Table 1: Examples of Microbial Transformations and Bioactivity Changes

| Parent Compound | Microorganism | Metabolite(s) Produced | Bioactivity (e.g., Tyrosinase Inhibition IC50) | Citation |

| Kazinol F (Compound 3) | Mucor hiemalis | Kazinol Y (10) | 3.36 µM | nih.gov |

| Kazinol F-4″-O-β-d-glucopyranoside (11) | 0.71 µM | nih.gov | ||

| Parent Compound (3) | 2.12 µM | nih.gov | ||

| Kojic Acid (Positive Control) | N/A | N/A | 16.51 µM | nih.gov |

Enzymatic Synthesis and Biocatalytic Approaches to this compound Derivatives

Enzymatic synthesis and biocatalysis offer significant advantages for the production of complex organic molecules, including natural product derivatives, due to their high regio- and stereoselectivity, mild reaction conditions, and potential for higher product yields in "one-pot" reactions researchgate.netmdpi.com. Enzymes act as highly specific catalysts, enabling transformations that are difficult to achieve through traditional chemical methods frontiersin.orgucl.ac.uk.

While direct enzymatic synthesis of this compound itself is not explicitly detailed in the search results, the principles of biocatalysis are broadly applicable to the synthesis of its derivatives. Biocatalytic approaches are increasingly used to assemble building blocks for chemical synthesis and to create diverse libraries of compounds nih.govworktribe.com. For instance, enzyme engineering is a central tool for the biocatalytic synthesis of fine chemicals nih.gov.

Enzymes involved in natural biosynthetic pathways can be repurposed or engineered to synthesize non-natural analogues worktribe.com. This can involve using purified enzymes or whole-cell biocatalysts ucl.ac.uk. For example, biocatalytic routes have been explored for the synthesis of protected amino acid building blocks, demonstrating the ability of enzymes to achieve high chemo- or regio-selectivity frontiersin.org. The use of enzyme immobilization and flow capabilities are emerging technologies that can further enhance enzymatic synthesis by overcoming issues like enzyme inhibition and thermodynamic equilibrium worktribe.com.

The application of biocatalysis to natural products like this compound would likely involve leveraging enzymes that can perform specific modifications, such as glycosylation, hydroxylation, or prenylation, to create novel derivatives with targeted properties. This approach is particularly valuable for introducing specific functional groups or chiral centers with high precision.

Mechanistic Investigations of Broussonin a Biological Activities

Anti-angiogenic Mechanisms of Broussonin A Action

The anti-angiogenic activities of this compound are mediated through a multifaceted approach, including the inactivation of VEGF-A/VEGFR-2 downstream signaling pathways, the regulation of vascular endothelial-cadherin localization at cell-cell contacts, and the downregulation of integrin β1 and integrin-linked kinase. nih.govresearchgate.netnih.gov

This compound significantly suppresses the pro-angiogenic responses of endothelial cells stimulated by VEGF-A, a key growth factor in angiogenesis. nih.govresearchgate.netnih.gov

This compound has been shown to dose-dependently inhibit VEGF-A-stimulated proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.gov Beyond proliferation, this compound also dose-dependently suppresses VEGF-A-induced endothelial cell migration and invasion, which are essential steps for new blood vessel formation. nih.govresearchgate.net

Table 1: Effect of this compound on VEGF-A-Stimulated Endothelial Cell Responses

| Endothelial Cell Response | Effect of this compound | Concentration Range | Reference |

| Cell Proliferation | Dose-dependent inhibition | 0.1–10 µM | nih.govnih.gov |

| Cell Migration | Dose-dependent inhibition | 0.1–10 µM | nih.govresearchgate.net |

| Cell Invasion | Dose-dependent inhibition | 0.1–10 µM | nih.govresearchgate.net |

A crucial aspect of angiogenesis is the ability of endothelial cells to form capillary-like structures in vitro and to sprout new microvessels ex vivo. This compound significantly abrogates VEGF-A-induced formation of capillary-like structures in tube formation assays. nih.govresearchgate.netresearchgate.net Furthermore, it suppresses microvessel outgrowth from rat aortic rings, demonstrating its inhibitory effect on ex vivo angiogenic sprouting. nih.govresearchgate.netresearchgate.net These effects were observed at concentrations ranging from 0.1 to 10 µM. nih.govresearchgate.net

Table 2: Effect of this compound on Angiogenic Structure Formation

| Angiogenic Response | Effect of this compound | Concentration Range | Reference |

| Capillary-Like Structure Formation | Significant abrogation | 0.1–10 µM | nih.govresearchgate.netresearchgate.net |

| Microvessel Sprouting (Rat Aortic Rings) | Significant abrogation | 0.1–10 µM | nih.govresearchgate.net |

This compound's anti-angiogenic activity is intricately linked to its ability to modulate specific intracellular signaling pathways, particularly those downstream of VEGF-A and its receptor, VEGFR-2. nih.govresearchgate.netnih.gov

This compound inhibits the phosphorylation of VEGFR-2, specifically at the Tyr 951 residue, which is a key site for receptor activation and downstream signaling. nih.gov This inhibition extends to major downstream signaling molecules activated by VEGF-A/VEGFR-2. This compound has been shown to inhibit the VEGF-A-stimulated phosphorylation of Extracellular signal-Regulated Kinase (ERK), Akt, p70S6K, and p38 Mitogen-Activated Protein Kinase (p38MAPK). nih.govnih.gov These pathways are critical for endothelial cell proliferation, survival, migration, and tube formation. nih.govwikipathways.orgbio-rad.com

Table 3: Inhibition of VEGF-A/VEGFR-2 Downstream Signaling by this compound

| Signaling Protein | Effect of this compound on Phosphorylation (Activation) | Reference |

| VEGFR-2 (Tyr 951) | Inhibition | nih.gov |

| ERK | Inhibition | nih.govnih.gov |

| Akt | Inhibition | nih.govnih.gov |

| p70S6K | Inhibition | nih.govnih.gov |

| p38MAPK | Inhibition | nih.govnih.gov |

The suppression of endothelial cell proliferation by this compound is achieved, in part, by regulating the expression of cell cycle-related proteins and influencing the phosphorylation status of the retinoblastoma protein (Rb). nih.govresearchgate.netnih.govmedchemexpress.comx-mol.commedchemexpress.commedchemexpress.comresearchgate.net The retinoblastoma protein plays a pivotal role in cell cycle control, particularly in regulating the G1 to S phase transition. Its phosphorylation status dictates its interaction with E2F transcription factors, thereby controlling the expression of genes necessary for cell cycle progression. researchgate.net By modulating Rb phosphorylation, this compound can induce cell cycle arrest, contributing to its anti-proliferative effects on endothelial cells. nih.govresearchgate.netnih.gov

Effects on Cell-Cell Adhesion and Extracellular Matrix Interactions

This compound exerts regulatory effects on cell adhesion molecules, which are crucial for maintaining tissue integrity and controlling cellular responses. nih.gov

Redistribution of Vascular Endothelial-Cadherin (VE-cadherin)

This compound influences the distribution and phosphorylation of Vascular Endothelial-Cadherin (VE-cadherin). In the presence of vascular endothelial growth factor-A (VEGF-A), which typically triggers the dissociation of VE-cadherin from its associated catenins, this compound blocks this VEGF-A-stimulated loss of VE-cadherin. This action leads to the redistribution of VE-cadherin to cell-cell contacts, stabilizing adherens junctions and maintaining endothelial barrier function. This compound also significantly inhibits VEGF-A-stimulated tyrosine phosphorylation of VE-cadherin. nih.govresearchgate.netresearchgate.net This suggests that this compound's anti-angiogenic effects are, at least in part, mediated through its regulation of VE-cadherin function. nih.gov

Down-regulation of Integrin β1 and Integrin-Linked Kinase (ILK) Expression

Treatment with this compound markedly suppresses the VEGF-A-induced expression of integrin β1 and integrin-linked kinase (ILK). nih.govresearchgate.netnih.gov Integrin β1 and ILK are key components in integrin downstream signaling pathways, which are closely associated with angiogenesis and tumor progression. nih.govresearchgate.net This down-regulation contributes to the anti-angiogenic and anti-tumor activities of this compound. nih.gov

Table 1: Effects of this compound on Cell Adhesion Molecules and Related Kinases

| Target Molecule/Kinase | Effect of this compound | Context/Mechanism | Reference |

| VE-cadherin | Redistribution to cell-cell contacts, inhibition of VEGF-A-stimulated phosphorylation | Stabilizes adherens junctions, maintains endothelial barrier function | nih.govresearchgate.netresearchgate.net |

| Integrin β1 | Down-regulation of expression | Associated with angiogenesis and tumor progression | nih.govresearchgate.netnih.gov |

| Integrin-Linked Kinase (ILK) | Down-regulation of expression | Key kinase in integrin downstream signaling pathways | nih.govresearchgate.netnih.gov |

Antineoplastic Mechanisms of this compound

Beyond its anti-angiogenic properties, this compound exhibits direct antineoplastic activities, including anti-proliferative and anti-invasive effects on various cancer cell models. nih.govresearchgate.netnih.gov

Anti-proliferative Activity against Non-Small Cell Lung Cancer and Ovarian Cancer Cells

This compound demonstrates anti-proliferative activity against non-small cell lung cancer (NSCLC) and ovarian cancer cells. nih.govresearchgate.netnih.gov Studies have shown that this compound can inhibit mitogen-stimulated proliferation in NSCLC cell lines, such as p53 wild-type A549 and p53-deficient H1299 cells, as well as ovarian cancer p53-deficient SKOV-3 cells. nih.gov The inhibitory potency can vary depending on the specific cell/tissue types. For instance, H1299 cells were found to be more sensitive to this compound-mediated inhibition of cell proliferation compared to A549 or SKOV-3 cells. nih.gov

Table 2: Anti-proliferative Effects of this compound on Cancer Cell Lines

| Cancer Cell Type | Cell Line (p53 status) | Observed Effect | Relative Sensitivity | Reference |

| NSCLC | A549 (p53 wild-type) | Inhibited proliferation | Less sensitive than H1299 | nih.gov |

| NSCLC | H1299 (p53-deficient) | Inhibited proliferation | More sensitive than A549 or SKOV-3 | nih.gov |

| Ovarian Cancer | SKOV-3 (p53-deficient) | Inhibited proliferation | Less sensitive than H1299 | nih.gov |

Anti-invasive Effects on Cancer Cell Models

This compound also exhibits anti-invasive effects on cancer cell models. nih.govresearchgate.netnih.gov It significantly inhibits mitogen-stimulated cell invasion in NSCLC and ovarian cancer cells. nih.gov The inhibitory patterns for cell invasion can also vary by cell type; this compound's inhibition of cell invasion appeared more potent in A549 and H1299 cells than in SKOV-3 cells. nih.gov These anti-tumor activities in NSCLC and ovarian cancer cells are correlated with the suppression of integrin β1 expression. nih.gov

Anti-Inflammatory Mechanisms of this compound

This compound demonstrates significant anti-inflammatory capabilities by intervening in multiple pathways that regulate the production of pro-inflammatory molecules and the activation of immune cells. Its mechanistic actions primarily involve the suppression of critical enzymes and transcription factors, as well as the modulation of inflammatory cytokine expression. nih.govchemfaces.comchemicalbook.combiocrick.com

Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression

A key mechanism through which this compound exerts its anti-inflammatory effects is the suppression of inducible nitric oxide synthase (iNOS) expression. Research has shown that this compound significantly suppresses both the protein and messenger RNA (mRNA) expression of iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suppression occurs at the transcriptional level, indicating that this compound interferes with the cellular machinery responsible for producing iNOS. nih.govchemfaces.comchemicalbook.combiocrick.com

Regulation of Nitric Oxide (NO) Production

The suppression of iNOS expression by this compound directly leads to a reduction in nitric oxide (NO) production. NO is a crucial signaling molecule in inflammatory processes, and its excessive production by iNOS contributes significantly to inflammation and tissue damage. Studies in LPS-stimulated RAW 264.7 macrophage cells have demonstrated that this compound effectively inhibits NO production. For instance, this compound has been reported to inhibit nitric oxide production with an IC50 value of 3.7 µM. nih.govchemfaces.combiocrick.comncats.io

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production

| Target | Effect | IC50 (µM) | Cell Line/Model | Reference |

| Nitric Oxide (NO) Production | Inhibition | 3.7 | LPS-stimulated RAW 264.7 macrophages | ncats.io |

Transcriptional Modulation of Nuclear Factor-kappa B (NF-κB) Signaling

This compound's anti-inflammatory action is also mediated by its transcriptional modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS and various cytokines. This compound has been shown to inhibit the transcriptional activity of NF-κB and prevent the degradation of IκB-α (Inhibitor of NF-κB alpha), a crucial step in NF-κB activation. By stabilizing IκB-α, this compound prevents NF-κB from translocating to the nucleus and initiating the transcription of inflammatory mediators. nih.govchemfaces.comchemicalbook.combiocrick.comncats.io

Inhibition of Cyclooxygenase-2 (COX-2) Enzyme Activity

While Cyclooxygenase-2 (COX-2) is a well-known target in anti-inflammatory research, direct evidence of this compound specifically inhibiting COX-2 enzyme activity was not found in the reviewed literature. This compound's anti-inflammatory effects appear to be primarily driven by the mechanisms described above, including the modulation of iNOS, NO, NF-κB, Akt, and ERK pathways, and cytokine production.

Estrogenic Activity Mechanisms of this compound

This compound exhibits estrogenic activity through a multi-faceted mechanism involving its interaction with estrogen receptors (ERs) and subsequent modulation of gene expression.

Ligand-Binding Interaction with Estrogen Receptors

This compound has been identified as an estrogenic constituent that demonstrates ligand-binding activity with estrogen receptors ugm.ac.idciteab.comebi.ac.uknih.gov. Estrogen receptors, primarily existing as two nuclear isoforms, ERα and ERβ, are ligand-activated transcription factors. Upon binding with a ligand like estrogen, these receptors undergo dimerization and translocate to the nucleus, where they interact with specific DNA sequences known as estrogen response elements (EREs) to regulate gene transcription researchgate.netnih.govwikipedia.orgnih.gov. The ability of this compound to bind to estrogen receptors is a foundational step in its observed estrogenic effects.

Transcriptional Activation of Estrogen-Responsive Element-Luciferase Reporter Genes

A key method for assessing the estrogenic potential of compounds involves their ability to activate estrogen-responsive element (ERE)-luciferase reporter genes. This compound has been shown to possess transcriptional activity on such reporter genes ugm.ac.idciteab.comebi.ac.uk. In these assays, a luciferase reporter gene is placed under the control of multiple copies of an ERE, allowing the monitoring of estrogen receptor signaling by measuring luciferase activity researchgate.netnih.govwikipedia.org. The activation of these reporter genes by this compound indicates its capacity to induce ER-mediated transcriptional events.

Cholinesterase Inhibitory Mechanisms of this compound

This compound also demonstrates significant inhibitory activity against cholinesterase enzymes, particularly butyrylcholinesterase (BChE).

Potent Butyrylcholinesterase (BChE) Inhibition Characteristics

This compound is recognized as a potent inhibitor of butyrylcholinesterase (BChE) nih.govchem960.commdpi.com. Studies have reported varying inhibitory concentrations (IC50 values) for this compound against BChE. For instance, an IC50 of 4.16 µM has been reported nih.govchem960.commdpi.com, while another study indicated an IC50 of 7.50 µM nih.govmdpi.com. This compound is characterized as a diarylpropane natural product chem960.com. The inhibition of BChE is a therapeutic strategy in certain neurological conditions, as BChE plays a role in the hydrolysis of acetylcholine (B1216132) and its levels can be elevated in diseases such as Alzheimer's disease nih.govfrontiersin.orgnih.gov.

Table 1: Butyrylcholinesterase (BChE) Inhibition by this compound

| Compound | Enzyme | IC50 (µM) | Source |

| This compound | BChE | 4.16 | nih.govchem960.commdpi.com |

| This compound | BChE | 7.50 | nih.govmdpi.com |

Kinetic and Binding Studies with Cholinesterase Enzymes

While this compound is established as a potent BChE inhibitor, detailed kinetic parameters (such as Ki, Km, and the specific type of inhibition, e.g., competitive, non-competitive, or mixed-type) and comprehensive molecular binding interactions (e.g., specific amino acid residues involved in hydrogen bonding or hydrophobic interactions, as revealed by molecular docking studies) for this compound itself are not explicitly detailed in the provided search results. Kinetic studies typically involve analyzing enzyme reaction rates in the presence of varying substrate and inhibitor concentrations to determine inhibition constants and mechanisms ugm.ac.idresearchgate.netmdpi.com. Binding studies, often employing techniques like molecular docking, aim to elucidate the precise interactions between an inhibitor and the enzyme's active site or allosteric sites nih.gov.

Anti-Adipogenic Mechanisms of this compound

This compound exhibits notable anti-adipogenic effects, primarily by inhibiting the differentiation of preadipocytes into mature adipocytes. This activity is crucial for understanding its potential role in managing conditions associated with excessive fat accumulation.

Inhibition of Adipocyte Differentiation in Cell Models (e.g., 3T3-L1 cells)

Studies have consistently demonstrated that this compound, along with its analogue Broussonin B, can inhibit adipocyte differentiation in established cell models, such as 3T3-L1 cells medchemexpress.commedchemexpress.com. The 3T3-L1 cell line, a mouse embryonic fibroblast-derived preadipocyte model, is widely utilized to study adipogenesis due to its well-characterized differentiation process into mature adipocyte-like cells, marked by intracellular lipid droplet accumulation mdpi.comnih.govresearchgate.net.

Broussonin B has been specifically identified as a phenolic compound that inhibits adipocyte differentiation in 3T3-L1 cells medchemexpress.commedchemexpress.com. The anti-adipogenic activity in these models is typically assessed by measuring lipid accumulation using techniques like Oil Red O staining, which visually demonstrates the reduction in lipid droplets upon treatment with the compound researchgate.netplos.org. This indicates that this compound, and its related compounds, can effectively block the process by which preadipocytes transform into fat-storing cells plos.org.

Molecular Pathways Underlying Adipogenesis Suppression

The suppression of adipogenesis by this compound involves the modulation of key molecular pathways and transcription factors essential for fat cell development. Adipogenesis is a complex process tightly regulated by a cascade of transcription factors, notably CCAAT/enhancer-binding proteins (C/EBPs) and peroxisome proliferator-activated receptor gamma (PPARγ) dovepress.comqiagen.comnih.gov.

PPARγ is considered a master regulator of adipogenesis, being both necessary and sufficient for adipocyte differentiation nih.govmdpi.comnih.gov. C/EBPα and C/EBPβ/δ are also crucial, with C/EBPβ and C/EBPδ being rapidly induced early in differentiation, subsequently stimulating C/EBPα and PPARγ dovepress.comqiagen.com. Broussonin B has been reported to regulate lipid metabolism taylorfrancis.com.

The anti-adipogenic effects of compounds, including this compound, often involve the modulation of these central regulators. For instance, the inhibition of adipogenesis can occur through the downregulation of PPARγ and C/EBPα expression nih.govplos.orgplos.org. Furthermore, signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the AMP-activated protein kinase (AMPK) pathway play significant roles in adipocyte differentiation and are potential targets for anti-adipogenic agents dovepress.comrsc.orgmdpi.commdpi.com. While direct evidence for this compound's specific interaction with these pathways in the context of adipogenesis is less detailed in the provided snippets, related research on other compounds suggests that modulation of MAPK signaling can lead to the suppression of adipogenesis mdpi.com. This compound and B have been shown to inactivate VEGF-A/VEGFR-2 downstream signaling pathways, including ERK, Akt, p70S6K, and p38MAPK, in the context of anti-angiogenic effects nih.gov. This suggests a broader capacity of Broussonin compounds to influence MAPK pathways, which are also implicated in adipogenesis nih.gov.

Other Investigated Biological Activities and Associated Mechanisms

Beyond its anti-adipogenic properties, this compound and its analogues have been investigated for a range of other biological activities, highlighting their diverse pharmacological potential.

Antiosteoclastogenic Activity of Broussonin Analogues

Broussonin analogues have demonstrated antiosteoclastogenic activity, which refers to their ability to inhibit the formation of osteoclasts. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone loss conditions such as osteoporosis. Research indicates that broussonols F, G, and K, which are analogues of Broussonin, significantly inhibited RANKL-induced osteoclast formation in RAW264.7 cells at concentrations of 10-30 µM researchgate.net. These findings suggest that Broussonin analogues could serve as lead compounds for future therapeutic strategies against bone diseases researchgate.net. The mechanism often involves the modulation of signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway and the regulation of reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2) expression, as seen with other antiosteoclastogenic agents biomolther.org.

Tyrosinase Inhibitory Activity of Broussonin Analogues

Broussonin analogues have also shown promising tyrosinase inhibitory activity. Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis, catalyzing the hydroxylation of monophenols (like tyrosine) to diphenols and the oxidation of diphenols to quinones researchgate.netnih.govnih.gov. Inhibition of tyrosinase is a common strategy for addressing hyperpigmentation disorders and is of interest in cosmetic and medicinal industries nih.govmdpi.com.

Several 1,3-diphenylpropanes, including Broussonin C (compound 4), isolated from Broussonetia kazinoki, have exhibited inhibitory activities against both the monophenolase and diphenolase actions of tyrosinase researchgate.net. Broussonin C displayed strong inhibitory activity against tyrosinase with an IC50 value of 35.65 µg/mL researchgate.net. Other analogues like Kazinol F and Broussonin C have been reported to show stronger tyrosinase inhibition compared to other prenylated 1,3-diphenylpropanes researchgate.net. The mechanism of tyrosinase inhibition often involves the compound binding to the copper ions at the enzyme's active site, thereby preventing substrate access and altering its activity nih.govmdpi.comnih.gov.

Table 1: Tyrosinase Inhibitory Activity of Broussonin Analogues

| Compound | IC50 (µM) - Monophenolase researchgate.net | IC50 (µM) - Diphenolase researchgate.net |

| Kazinol C | 0.43 | 22.8 |

| Broussonin C | 0.57 | 1.7 |

| Kazinol F | 17.9 | 0.57 |

| Kazinol S | - | 26.9 |

General Antioxidant Activity (where applicable to this compound directly)

This compound itself, and related compounds, possess general antioxidant activity. Antioxidants are crucial in protecting cells from damage caused by free radicals, which are unstable molecules generated during normal cellular metabolism and can contribute to various diseases, including oxidative stress-related conditions cancer.govfrontiersin.org.

This compound and B from the bark of Broussonetia species have shown antifungal and antibacterial properties, which can be linked to their broader biological activities, including antioxidant effects researchgate.net. Polyphenolic compounds, which this compound belongs to, are well-known for their antioxidant properties, often acting by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), or by influencing cellular antioxidant enzyme activities frontiersin.orgmdpi.com. While specific detailed mechanisms for this compound's direct antioxidant activity are not extensively detailed in the provided snippets, the general understanding of polyphenols suggests that they can exert antioxidant effects through mechanisms such as free radical scavenging and interference with signaling pathways related to oxidative stress frontiersin.orgmdpi.commdpi.com.

Structure Activity Relationship Sar Studies of Broussonin a and Its Derivatives

Identification of Key Structural Features Contributing to Specific Bioactivities

Broussonin A is a diarylpropane derivative, characterized by two substituted phenyl rings connected by a three-carbon propane (B168953) bridge. medchemexpress.comnih.gov Its bioactivities are diverse, including anti-inflammatory, anti-angiogenic, anti-adipogenic, and estrogenic properties. biosynth.comnih.govbiocrick.com

Key bioactivities associated with this compound include:

Anti-inflammatory effects : this compound suppresses lipopolysaccharide (LPS)-stimulated inducible nitric oxide synthase (iNOS) expression. This action is mediated at the transcriptional level through the modulation of the NF-κB pathway and down-regulation of the Akt and ERK signaling pathways. biocrick.com

Anti-angiogenic activity : It inhibits angiogenesis by blocking vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathways and down-regulating integrin β1 expression. nih.gov

Anti-adipogenic activity : this compound has been shown to significantly inhibit adipocyte differentiation in 3T3-L1 cells, as measured by fat accumulation. biocrick.com

Estrogenic activity : It exhibits estrogenic activity through ligand-binding to estrogen receptors and transcriptional activation of estrogen-responsive element-luciferase reporter genes. biocrick.com

Butyrylcholinesterase (BChE) inhibition : this compound acts as a potent BChE inhibitor with an IC₅₀ value of 4.16 µM. medchemexpress.com

While the precise contribution of each specific functional group (e.g., hydroxyl or methoxy (B1213986) groups on the phenyl rings) to each distinct bioactivity is not explicitly detailed in the available literature, the presence and arrangement of these phenolic hydroxyls and methoxy groups within the diarylpropane backbone are understood to be critical for its observed biological interactions. These groups are capable of forming hydrogen bonds and engaging in hydrophobic interactions, which are essential for molecular recognition and binding to biological targets.

Analysis of the Impact of Chemical Modifications on Biological Potency and Selectivity

The comparison between this compound and Broussonin B, both diphenylpropane derivatives, provides direct insights into how subtle chemical modifications can impact biological potency and selectivity. These two compounds are isomers, differing in the position of their methoxy and hydroxyl groups on one of the phenyl rings. This compound features a methoxy group at C-5 (2-methoxyphenol moiety) and a hydroxyl group at C-2 on one ring, alongside a 4-hydroxyphenyl group on the other. In contrast, Broussonin B has a methoxy group at C-3 (3-methoxyphenol moiety) and a hydroxyl group at C-4 on one ring, with the same 4-hydroxyphenyl group on the other. nih.gov

Studies have demonstrated that both this compound and B suppress VEGF-A-stimulated endothelial cell proliferation, migration, invasion, and tube formation, indicating their shared anti-angiogenic potential. nih.gov However, their inhibitory potencies can vary depending on the specific cell type and even p53 expression status. For instance, this compound exhibited more potent inhibition of cell invasion in A549 and H1299 non-small cell lung cancer (NSCLC) cells compared to SKOV-3 ovarian cancer cells. Conversely, Broussonin B displayed stronger inhibitory activity against H1299 and SKOV-3 cells than A549 cells, suggesting a potential dependence on p53 protein levels for Broussonin B's anti-invasion effects. nih.gov

Furthermore, both compounds inhibit retinoblastoma protein (pRb) phosphorylation by down-regulating cyclin-dependent kinases (Cdks) and cyclins, leading to G1 cell cycle arrest. nih.gov These findings highlight that positional isomerism, even with conserved functional groups, can lead to differential potency and selectivity profiles across various cellular processes and cancer types.

Table 1: Comparative Biological Activities of this compound and B

| Activity (Target/Cell Line) | This compound Effect | Broussonin B Effect | Key Differences/Notes | Citation |

| VEGF-A-stimulated HUVEC proliferation | Dose-dependent inhibition | Dose-dependent inhibition | Both suppress proliferation without affecting viability at high concentrations. | nih.gov |

| VEGF-A-stimulated HUVEC migration & invasion | Dose-dependent inhibition | Dose-dependent inhibition | Both significantly abrogate these responses. | nih.gov |

| VEGF-A-induced capillary-like structure formation (in vitro) | Significant inhibition | Significant inhibition | Both suppress tube formation. | nih.gov |

| VEGF-A-induced microvessel sprouting (ex vivo) | Significant inhibition | Significant inhibition | Both suppress microvessel outgrowth. | nih.gov |

| NSCLC (A549, H1299) & Ovarian Cancer (SKOV-3) Cell Proliferation | Inhibits mitogen-stimulated proliferation | Inhibits mitogen-stimulated proliferation | H1299 more sensitive to this compound; A549 more sensitive to Broussonin B. | nih.gov |

| NSCLC (A549, H1299) & Ovarian Cancer (SKOV-3) Cell Invasion | Inhibits mitogen-stimulated invasion | Inhibits mitogen-stimulated invasion | This compound more potent in A549/H1299; Broussonin B stronger in H1299/SKOV-3. | nih.gov |

| pRb Phosphorylation | Markedly suppressed | Similarly inhibited (via Cdk4, not Cdk2) | Both induce G1 cell cycle arrest. | nih.gov |

| Integrin β1 Expression | Markedly suppressed | Markedly suppressed | Both inhibit mitogen-induced expression. | nih.gov |

| BChE Inhibition | IC₅₀ = 4.16 µM | Not specified in search results | This compound is a potent BChE inhibitor. | medchemexpress.com |

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in drug discovery to establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity. openbioinformaticsjournal.combiomedres.usjddtonline.info QSAR models enable the prediction of biological activities for new or untested compounds, guide lead optimization, and provide insights into the mechanism of action by correlating physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) with biological potency. openbioinformaticsjournal.comjddtonline.infomdpi.com

The development of QSAR models typically involves:

Data Collection : Gathering a dataset of compounds with known structures and biological activities. biomedres.us

Descriptor Selection : Calculating molecular descriptors that numerically represent various structural and physicochemical properties of the compounds. biomedres.usmdpi.com

Model Building : Employing statistical or machine learning algorithms (e.g., Multiple Linear Regression, Partial Least Squares, neural networks) to build a mathematical model correlating descriptors with activity. biomedres.usmdpi.com

Validation : Rigorously validating the model using techniques like cross-validation and external validation to ensure its reliability and predictive accuracy. biomedres.usmdpi.com

While QSAR studies are widely applied in medicinal chemistry to accelerate drug discovery and reduce experimental costs biomedres.usmdpi.com, specific QSAR modeling studies focusing solely on this compound and its direct derivatives were not found in the provided search results. However, if such studies were to be conducted, they would involve analyzing a series of this compound analogues with varied substitutions to identify the structural features that quantitatively influence their anti-inflammatory, anti-angiogenic, or other reported activities. This would allow for the rational design of more potent and selective this compound derivatives.

Pharmacophore Modeling for this compound and its Bioactive Analogues

Pharmacophore modeling is a computational approach that defines the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit a biological response. nih.gov These features, which can include hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), hydrophobic contacts (HCs), aromatic interactions (AIs), and exclusion volumes, represent the crucial elements for molecular recognition. nih.govnih.gov

Pharmacophore models are valuable tools in drug design for:

Virtual Screening : Identifying novel compounds with similar binding properties from large chemical databases. nih.gov

Lead Optimization : Guiding the design of new molecules with desired attributes and improved binding affinity. jddtonline.info

Understanding SAR : Visualizing and explaining ligand-target binding modes and reflecting previously elucidated SARs. snu.ac.kr

Pharmacophore models can be developed using either ligand-based approaches (from a set of known active compounds) or structure-based approaches (from the 3D structure of the target protein-ligand complex). medsci.orgnih.gov

As with QSAR, specific pharmacophore models developed for this compound or its direct bioactive analogues were not explicitly identified in the provided search results. Nonetheless, the application of pharmacophore modeling to this compound would involve defining the critical interaction points on the molecule that are necessary for its observed activities, such as VEGFR-2 inhibition or BChE inhibition. Such models could then be used to virtually screen compound libraries for new this compound-like scaffolds or to guide the modification of existing analogues to enhance their interaction with specific biological targets.

Preclinical Research and Therapeutic Potential of Broussonin a

In Vitro Efficacy and Selectivity Studies in Disease-Relevant Cell Models

In vitro studies using specific cell models have been crucial in elucidating the biological activities of Broussonin A at the cellular level. These assays provide initial evidence of efficacy and selectivity against various pathological processes.

Endothelial Cell Assays for Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and diseases like cancer. The effect of this compound on key steps of angiogenesis has been investigated using endothelial cell assays. Research shows that treatment with this compound dose-dependently inhibits vascular endothelial growth factor-A (VEGF-A)-stimulated migration and invasion of endothelial cells. medchemexpress.com Furthermore, it has been demonstrated to suppress the proliferation of endothelial cells stimulated by VEGF-A by modulating the expression of proteins related to the cell cycle. medchemexpress.com In tube formation assays, which mimic the formation of capillary-like structures, this compound was found to significantly abrogate this process when induced by VEGF-A. medchemexpress.com These anti-angiogenic effects are linked to its ability to inactivate VEGF-A/VEGFR-2 downstream signaling pathways. medchemexpress.com

Table 1: Effect of this compound on In Vitro Angiogenesis Assays

| Assay Type | Cell Response | Observation |

|---|---|---|

| Migration Assay | VEGF-A-stimulated cell migration | Dose-dependent inhibition |

| Invasion Assay | VEGF-A-stimulated cell invasion | Dose-dependent inhibition |

| Proliferation Assay | VEGF-A-stimulated cell proliferation | Suppression |

Cancer Cell Line Panels for Anti-proliferative and Anti-invasive Assessment

Building on its anti-angiogenic properties, the direct effects of this compound on cancer cells have been explored. Studies have assessed its anti-proliferative and anti-invasive capabilities in non-small cell lung cancer (NSCLC) and ovarian cancer cell lines. medchemexpress.com Treatment with this compound was shown to inhibit mitogen-stimulated proliferation of NSCLC p53 wild-type A549 cells, p53-deficient H1299 cells, and ovarian cancer p53-deficient SKOV-3 cells. medchemexpress.com The H1299 cell line appeared to be particularly sensitive to the anti-proliferative effects of this compound. medchemexpress.com In addition to curbing proliferation, the compound also demonstrated anti-invasive activities against these cancer cell lines. medchemexpress.com

Table 2: Anti-cancer Activity of this compound in Selected Cell Lines

| Cell Line | Cancer Type | Activity Observed |

|---|---|---|

| A549 | Non-small cell lung cancer (p53 wild-type) | Anti-proliferative, Anti-invasive |

| H1299 | Non-small cell lung cancer (p53-deficient) | Anti-proliferative, Anti-invasive |

Inflammatory Cell Models (e.g., LPS-stimulated macrophages)

Specific research on the effects of this compound in inflammatory cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, is not prominently available in the reviewed scientific literature. While related compounds like Broussonin E have been studied for anti-inflammatory effects in these models, direct evidence for this compound is lacking.

Adipogenesis Assays

There is a lack of available scientific studies specifically investigating the role of this compound in adipogenesis, the process of fat cell formation. Therefore, its potential effects on adipocyte differentiation and lipid accumulation have not been characterized.

Cholinesterase Enzyme Assays

This compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are therapeutic targets in neurodegenerative diseases. Studies have identified this compound as a potent inhibitor of Butyrylcholinesterase (BChE). medchemexpress.com One study reported an IC₅₀ value of 4.16 µM for BChE inhibition. medchemexpress.com Another study, which isolated the compound from Anemarrhena asphodeloides, reported a similar BChE inhibitory activity with an IC₅₀ value of 7.50 µM. nih.gov

Table 3: Cholinesterase Inhibition Profile of this compound

| Enzyme | Activity | IC₅₀ Value |

|---|

Ex Vivo Research Models for Assessing Biological Responses (e.g., Rat Aortic Ring Assay)

To bridge the gap between in vitro cell culture and in vivo studies, ex vivo models like the rat aortic ring assay are utilized. This assay recapitulates multiple steps of the angiogenic process in a tissue context. researchgate.net In this model, this compound has been shown to significantly inhibit microvessel outgrowth from rat aortic rings, providing further evidence of its potent anti-angiogenic activity. medchemexpress.com This result corroborates the findings from endothelial cell assays and strengthens the case for its potential as an angiogenesis inhibitor. medchemexpress.com

In Vivo Studies to Evaluate Therapeutic Efficacy and Target Engagement (e.g., TPA-induced mouse ear edema model)

While direct in vivo studies evaluating this compound in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model are not extensively documented in currently available literature, the established anti-inflammatory and anti-angiogenic properties of this compound suggest a strong therapeutic potential in such a model. The TPA-induced ear edema model is a well-established method for assessing the efficacy of anti-inflammatory agents. TPA application induces a significant inflammatory response characterized by edema, erythema, and cellular infiltration, primarily of neutrophils. This inflammatory cascade is mediated by the activation of protein kinase C (PKC) and subsequent downstream signaling pathways, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines.

Given this compound's known mechanisms of action, its potential efficacy in the TPA model can be inferred. For instance, this compound has been shown to inhibit signaling pathways that are also crucial in TPA-induced inflammation. The anti-inflammatory activity of related compounds, such as Broussonin E, has been demonstrated in vivo, where it was found to reduce the release of inflammatory factors and the infiltration of macrophages in a rat model of acute respiratory distress syndrome.

In other in vivo models, this compound has demonstrated significant therapeutic efficacy and target engagement, particularly in the context of angiogenesis and cancer. Studies have shown that this compound can suppress tumor growth and angiogenesis by targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway. nih.govnih.gov This inhibition of VEGFR-2 phosphorylation leads to a downstream cascade of events, including the suppression of endothelial cell proliferation, migration, and tube formation, which are all critical processes in the formation of new blood vessels that supply tumors. nih.gov

Furthermore, in vivo and ex vivo experiments have confirmed the anti-angiogenic effects of this compound. In a rat aortic ring assay, a model that mimics aspects of in vivo angiogenesis, this compound was shown to inhibit microvessel sprouting. This provides strong evidence of its direct anti-angiogenic potential. The primary molecular targets engaged by this compound in these models include VEGFR-2 and integrin β1, both of which are key regulators of angiogenesis. nih.gov

The table below summarizes the key findings from in vivo and ex vivo studies on this compound and related compounds, highlighting its therapeutic potential and target engagement.

| Model System | Compound | Key Findings | Molecular Targets |

| Rat Aortic Ring Assay | This compound | Inhibition of microvessel sprouting | VEGFR-2, Integrin β1 |

| In vivo cancer models | This compound | Suppression of tumor growth and angiogenesis | VEGFR-2 signaling pathway |

| Rat model of ARDS | Broussonin E | Reduction of inflammatory factors and macrophage infiltration | Not specified |

Exploration of Synergistic Effects of this compound with Established Therapeutic Agents

The exploration of synergistic effects between this compound and established therapeutic agents is a promising area of research that remains largely untapped. Currently, there is a lack of specific preclinical or clinical studies investigating the combination of this compound with other drugs. However, based on its known mechanisms of action, particularly its anti-angiogenic and anti-cancer properties, there is a strong rationale for exploring such combinations.

Combination therapies are a cornerstone of modern oncology, often leading to improved efficacy, reduced toxicity, and the overcoming of drug resistance. researchgate.net The anti-angiogenic activity of this compound, mediated through the inhibition of the VEGFR-2 signaling pathway, makes it an attractive candidate for combination with conventional chemotherapeutic agents. nih.govnih.gov Many chemotherapeutic drugs, such as paclitaxel, doxorubicin, and cisplatin, target rapidly dividing cancer cells. However, their efficacy can be limited by poor tumor penetration and the development of resistance. By inhibiting angiogenesis, this compound could potentially enhance the efficacy of these drugs by:

Normalizing tumor vasculature: This could improve the delivery of chemotherapeutic agents to the tumor core.

Reducing tumor hypoxia: Hypoxia is a major driver of tumor progression and resistance to therapy.

Inhibiting tumor growth and metastasis: By cutting off the tumor's blood supply, this compound can inhibit its growth and spread.

The potential for synergistic interactions is not limited to cancer therapy. In the context of inflammatory diseases, combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could potentially lead to enhanced anti-inflammatory effects at lower doses, thereby reducing the side effects associated with long-term use of these drugs.

Future research should focus on systematically evaluating the synergistic potential of this compound with a range of established therapeutic agents in relevant preclinical models. Such studies would be crucial in identifying promising combination therapies for further clinical development.

Translational Research Implications for Clinical Development

The preclinical findings on this compound have significant translational implications for its potential clinical development as a therapeutic agent for a variety of diseases, most notably cancer and inflammatory disorders. The compound's demonstrated anti-angiogenic and anti-proliferative activities in vitro and in vivo provide a strong foundation for its advancement into clinical trials. nih.gov

The key translational implications of this compound's preclinical research are:

Development of a novel anti-angiogenic therapy: this compound's mechanism of action, involving the inhibition of the VEGFR-2 signaling pathway and integrin β1, offers a potentially new approach to anti-angiogenic therapy. nih.gov This could be particularly beneficial for patients who have developed resistance to existing anti-angiogenic drugs.

Potential as a combination therapy agent: As discussed in the previous section, this compound's anti-angiogenic properties make it an ideal candidate for combination with conventional chemotherapy and other targeted therapies. This could lead to more effective and less toxic cancer treatments.

Treatment of inflammatory diseases: The potential anti-inflammatory effects of this compound, inferred from its known mechanisms and the activity of related compounds, suggest its potential utility in treating a range of inflammatory conditions. Further preclinical studies in relevant models are warranted to explore this potential.

Biomarker development: To facilitate the clinical development of this compound, it will be crucial to identify and validate biomarkers that can predict patient response to treatment. Potential biomarkers could include levels of VEGFR-2 or integrin β1 in tumor tissue or circulating endothelial cells.

The path to clinical development will require further comprehensive preclinical studies to establish a robust safety and efficacy profile. These studies should include detailed pharmacokinetic and pharmacodynamic assessments, as well as long-term toxicology studies in relevant animal models. Following successful preclinical evaluation, well-designed Phase I clinical trials will be necessary to determine the safety, tolerability, and recommended dose of this compound in human subjects. Subsequent Phase II and III trials will then be required to evaluate its efficacy in specific patient populations.

Future Research Trajectories and Challenges in Broussonin a Studies

Advanced Characterization of Cellular Targets and Molecular Pathways

A critical future research trajectory involves the advanced characterization of Broussonin A's cellular targets and the intricate molecular pathways it modulates. Current research indicates that this compound, alongside Broussonin B, inhibits angiogenesis by blocking vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathways and down-regulating integrin β1 expression. wikipedia.org These anti-angiogenic effects are mediated through the inactivation of downstream signaling pathways, including extracellular signal-regulated kinase (ERK), Akt, p70 S6 kinase (p70S6K), and p38 mitogen-activated protein kinase (p38MAPK). wikipedia.org Furthermore, this compound and B induce the localization of vascular endothelial-cadherin (VE-cadherin) at cell-cell contacts and inhibit VEGF-A-stimulated tyrosine phosphorylation of VE-cadherin, contributing to the stabilization of adherens junctions and maintenance of endothelial barrier function. wikipedia.org

Beyond angiogenesis, this compound has been shown to suppress endothelial cell proliferation by regulating cell cycle-related proteins and the phosphorylation status of retinoblastoma protein, leading to G1 cell cycle arrest. wikipedia.org It also inhibits the migration, invasion, and tube formation of endothelial cells, as well as microvessel sprouting. wikipedia.org In cancer, this compound has demonstrated the ability to inhibit the proliferation and invasion of non-small cell lung cancer and ovarian cancer cells. wikipedia.org

Future studies should employ high-resolution techniques to precisely map direct binding targets, beyond the identified pathways, and to understand the spatiotemporal dynamics of its interactions within the cellular milieu. For related compounds like Broussonin E, studies have identified key genes such as HSP90AA1, JUN, ESR1, MTOR, and PIK3CA, which play roles in pathways like tumor necrosis factor, nuclear factor-κB, and PI3K-Akt signaling pathways. chem960.com Such detailed investigations are crucial for a comprehensive understanding of this compound's mechanism of action and for identifying potential off-target effects or synergistic interactions.

Rational Design and Synthesis of Next-Generation this compound Analogues

The rational design and synthesis of next-generation this compound analogues represent a significant area for future research. This involves leveraging structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. The Broussonetia genus, from which this compound is isolated, is known for its diverse array of compounds, including flavonoids, polyphenols, phenylpropanoids, alkaloids, terpenoids, and steroids, exhibiting a wide range of pharmacological effects. nih.gov This chemical diversity provides a rich foundation for structural modifications.

The process of rational design typically involves modifying existing structures to enhance desirable properties, such as improved selective inhibition or stability, often guided by virtual docking studies and computational modeling. citeab.comebi.ac.uk For example, modifications to related compounds have been explored to improve selective inhibition of specific enzymes. ebi.ac.uk Future efforts should focus on synthesizing analogues with improved solubility, metabolic stability, and bioavailability, while minimizing potential liabilities. This could involve exploring different substitutions on the diphenylpropane core, cyclization strategies, or the incorporation of prodrug moieties to enhance its therapeutic index. Detailed studies on how structural changes influence biological activity will be essential for developing more effective and targeted this compound derivatives.

Investigation of this compound in Underexplored Disease Areas

While this compound's anti-angiogenic and anti-cancer properties are established, its potential in other underexplored disease areas warrants further investigation. Compounds from the Broussonetia genus have shown a variety of pharmacological effects, including antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antibacterial, and antiviral activities. nih.gov Broussonin B, a related compound, also exhibits antioxidant, anti-inflammatory, and potential anticancer properties.

Future research could explore this compound's efficacy in conditions characterized by chronic inflammation, metabolic disorders, or infectious diseases, where its known molecular targets (e.g., NF-κB pathway, p38MAPK, ERK) might play a role. For instance, Broussonin E has been investigated for its potential in acute respiratory distress syndrome (ARDS), demonstrating anti-inflammatory effects by targeting pathways like ERK and p38MAPK, and enhancing the JAK2-STAT3 signaling pathway. chem960.com Given the global burden of "neglected diseases" and "most-neglected diseases" that often lack adequate drug development, exploring this compound's activity against such conditions could uncover novel therapeutic applications and address unmet medical needs. This would involve systematic in vitro and in vivo screening against a broader spectrum of disease models.

Application of Systems Biology and Omics Approaches (e.g., Proteomics, Metabolomics)

The application of systems biology and various 'omics' approaches, such as proteomics and metabolomics, is crucial for a holistic understanding of this compound's biological effects. Systems biology adopts an integrative approach to understand complex biological processes, moving beyond reductionist views.

Proteomics : High-throughput proteomic analyses can reveal global changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound treatment. This can help identify novel protein targets or pathways that are indirectly affected, providing a more comprehensive view of its cellular impact. Plasma proteomics, for instance, has reached a sensitivity suitable for biomarker studies.